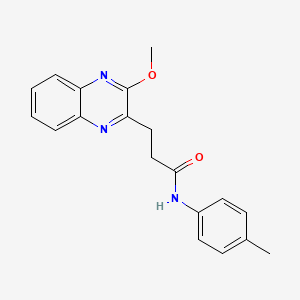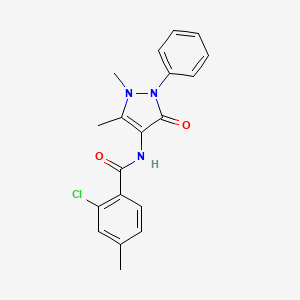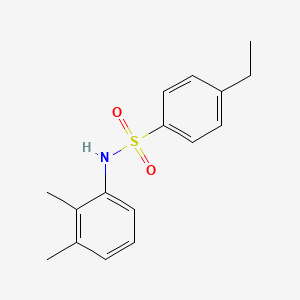
3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide, also known as XJP-1, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. XJP-1 belongs to the class of quinoxaline derivatives, which have been extensively studied for their various biological activities.
作用机制
The mechanism of action of 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has also been found to activate the p38 MAPK pathway, which is involved in the regulation of inflammation. In addition, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to modulate the activity of various enzymes, including caspases and matrix metalloproteinases, which are involved in apoptosis and tissue remodeling, respectively.
Biochemical and Physiological Effects:
3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease state. In cancer cells, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been found to induce apoptosis and cell cycle arrest, leading to decreased cell growth and proliferation. In addition, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In inflammation, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been found to suppress the production of pro-inflammatory cytokines, leading to decreased inflammation and tissue damage. Furthermore, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders.
实验室实验的优点和局限性
3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for its target molecules. In addition, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has some limitations, including its poor solubility in water and its potential for off-target effects. Furthermore, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for the research on 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide, including further studies on its mechanism of action and its potential therapeutic applications in various diseases. In cancer research, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide could be further investigated for its potential as a chemotherapeutic agent, either alone or in combination with other drugs. In inflammation, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide could be studied for its potential as a treatment for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide could be investigated for its potential as a neuroprotective agent in various neurological disorders, such as multiple sclerosis and Huntington's disease.
合成方法
The synthesis of 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide involves a multi-step process that starts with the reaction of 2-chloro-3-nitropyridine with 2-aminophenol to form 2-(2-nitrophenyl)pyridin-3-amine. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to form 3-(4-methylphenyl)-2-(2-nitrophenyl)quinoxaline. Finally, the nitro group is reduced to an amino group using hydrogen gas in the presence of a catalyst to yield 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide.
科学研究应用
3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been investigated for its neuroprotective properties, as it has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-9-14(10-8-13)20-18(23)12-11-17-19(24-2)22-16-6-4-3-5-15(16)21-17/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRPPHSQVFTGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-hydroxy-1-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5315556.png)
![4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5315566.png)
![N-[1-(3,4-dimethylphenyl)propyl]methanesulfonamide](/img/structure/B5315571.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5315583.png)
![4-(2-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5315589.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315594.png)
![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)


![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5315636.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315639.png)

![isopropyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5315655.png)